molecular formula C15H16Cl2N2 B3249683 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride CAS No. 1956330-92-9

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B3249683
CAS No.: 1956330-92-9
M. Wt: 295.2
InChI Key: BSWPZUGWPYVIBA-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound featuring a partially hydrogenated naphthyridine core substituted with a benzyl group at position 2 and a chlorine atom at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2.ClH/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWPZUGWPYVIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS Number: 1104027-46-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its synthesis, biological targets, and therapeutic applications.

The compound's chemical formula is C15H15ClN2C_{15}H_{15}ClN_2, with a molecular weight of approximately 258.75 g/mol. It has a density of 1.2±0.1 g cm31.2\pm 0.1\text{ g cm}^3 and a boiling point of 377.5±42.0 C377.5\pm 42.0\text{ C} at 760 mmHg .

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₂
Molecular Weight258.75 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point377.5 ± 42.0 °C
Flash Point182.1 ± 27.9 °C

Antitumor Activity

Research indicates that compounds within the naphthyridine family, including derivatives similar to 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, exhibit significant antitumor properties. A study highlighted that certain naphthyridine derivatives have been classified as antitumor agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Cardiovascular Effects

Additionally, some naphthyridine derivatives have been shown to possess cardiovascular activity, acting as antihypertensives and angiotensin II receptor antagonists. These compounds can modulate blood pressure and improve heart function by affecting the renin-angiotensin system .

The biological activity of 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is thought to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors such as the angiotensin II receptor and glycine receptors .

Case Study 1: Antitumor Activity Evaluation

In a comparative study involving various naphthyridine derivatives, it was observed that certain modifications to the naphthyridine structure enhanced antitumor efficacy against melanoma and other neoplasms. The study utilized in vitro assays to determine IC50 values for different derivatives .

Case Study 2: Cardiovascular Impact

A separate investigation focused on the cardiovascular effects of naphthyridine compounds demonstrated their potential as antihypertensive agents through in vivo models. The results indicated a significant reduction in blood pressure in treated subjects compared to controls .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to the tetrahydro-naphthyridine family, which shares structural similarities with pyridopyridazines, pyrano-pyrimidines, and diketoacid derivatives. Key analogs include:

Compound Name Core Structure Substituents Biological Relevance Reference
Target Compound Tetrahydro-2,6-naphthyridine 2-Benzyl, 5-Cl Under investigation
5,7-Diphenyl-tetrahydro-2,4-dioxo-pyrano[2,3-d]pyrimidine Pyrano-pyrimidine 5,7-Diphenyl, 2,4-dioxo Antimicrobial, spectroscopic studies
4-(1,3-Dibenzyl-tetrahydro-2,4-dioxo-pyrimidin-5-yl)-diketo acid Pyrimidine-diketoacid (PY-DKA) Dibenzyl, diketo acid Integrase inhibitor (INI) research
6-(4-Chlorophenyl)-tetrahydro-2,4-dioxo-pyrimidine-5-carbonitrile Tetrahydro-pyrimidine 4-Cl-phenyl, 5-cyano, 2,4-dioxo Solvent interaction studies

Key Observations :

  • The benzyl group in the target compound increases lipophilicity compared to phenyl or chlorophenyl substituents in analogs .

Physicochemical Properties

Predicted collision cross-section (CCS) values for the target compound’s adducts provide insights into its gas-phase behavior (Table 1). These values are critical for mass spectrometry-based identification but lack direct comparative data for analogs.

Table 1: Predicted CCS Values for the Target Compound

Adduct m/z CCS (Ų)
[M+H]+ 169.05271 131.8
[M+Na]+ 191.03465 146.5
[M-H]- 167.03815 134.0

In contrast, the tetrahydro-pyridopyridazine analog () exhibits a crystal structure with distinct bond lengths (e.g., C—C: 1.372–1.384 Å, N—N: 1.431 Å) and hydrogen bonding networks, which influence solubility and thermal stability . The pyrano-pyrimidine derivative () has a high melting point (290–292°C), attributed to its rigid dioxo groups, whereas the target compound’s hydrochloride salt likely has lower thermal stability due to ionic character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

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